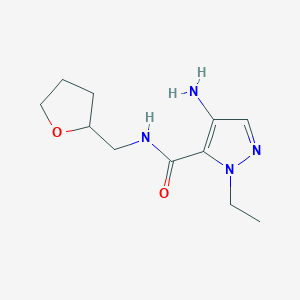

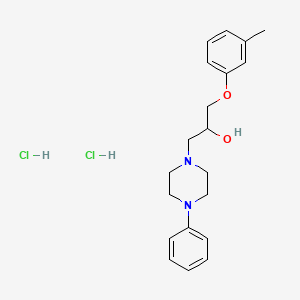

![molecular formula C13H21NO4 B2733281 2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid CAS No. 2418649-46-2](/img/structure/B2733281.png)

2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid” is a complex organic molecule. It has a bicyclic structure, which is a common feature in many biologically active compounds .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the bicyclic scaffold in a stereoselective manner . This can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular formula of this compound is C12H19NO4 . It contains a bicyclic structure, which is a central feature of the molecule . The exact structure and stereochemistry would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.28400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Diversity in Drug Design

Garsi et al. (2022) describe a method to synthesize C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting from 4R-hydroxy-l-proline. This method allows for the creation of constrained analogues of FDA-approved drugs like baclofen and pregabalin, showcasing the chemical's potential in diversifying drug design (Garsi et al., 2022).

Asymmetric Synthesis in Organic Chemistry

Waldmann and Braun (1991) focus on the asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates using Aza-Diels-Alder reactions. This research highlights the role of this compound in facilitating stereocontrolled organic synthesis (Waldmann & Braun, 1991).

Exploration in Organic Reaction Mechanisms

Koval’skaya, Kozlov, and Shavyrin (2004) explored the transformations of 4,6,6-trimethylbicyclo[3.1.1]heptan-2-one oxime under acid catalysis, leading to the formation of 5,7,7-trimethyl-2-azabicyclo[4.1.1]octan-3-one. This study provides insights into the reaction mechanisms involving azabicyclo heptanes (Koval’skaya et al., 2004).

Developing Constrained Analogs for Catalysis

Armstrong, Bhonoah, and White (2009) synthesized 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and evaluated its potential in catalytic reactions, like the aldol reaction. This research demonstrates the compound’s utility in developing constrained analogs for organocatalysis (Armstrong et al., 2009).

Studies in Medicinal Chemistry

Zhang et al. (1998) synthesized the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane and evaluated them as ligands at the dopamine transporter, illustrating the compound's potential in the field of medicinal chemistry (Zhang et al., 1998).

Pharmaceutical Applications

English et al. (1978) reported on CP-45,899, an inhibitor of bacterial penicillinases and cephalosporinases, derived from a similar structural framework. This compound significantly extends the antibacterial spectrum of β-lactams, emphasizing its pharmaceutical importance (English et al., 1978).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-4-5-13(9,8-14)6-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLROZEPAEHMDEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC2(C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

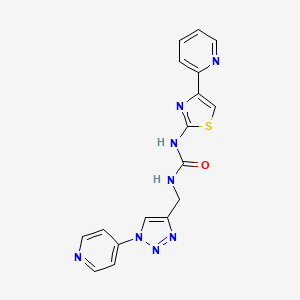

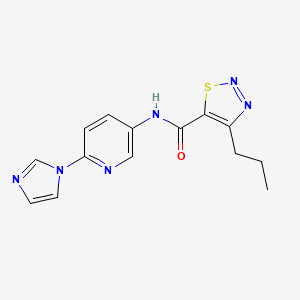

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2733209.png)

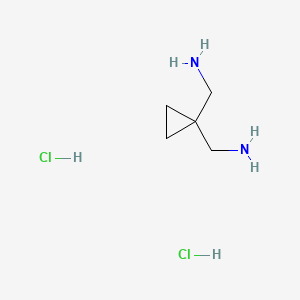

![Tert-butyl 4-[(2-chloropropanoylamino)methyl]oxane-4-carboxylate](/img/structure/B2733215.png)

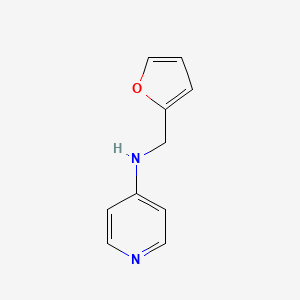

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-imidazol-1-ylmethanone](/img/structure/B2733220.png)